3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride
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Overview
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C11H14BrCl2NO and a molecular weight of 327.04 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-chlorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride has multiple applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
Compared to similar compounds, 3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms with the pyrrolidine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZHXYLGTKGYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-19-5 |
Source
|
Record name | Pyrrolidine, 3-[(4-bromo-2-chlorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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